Oxiconazole

Catalog No.
S538386
CAS No.
64211-45-6
M.F
C18H13Cl4N3O
M. Wt
429.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxiconazole

CAS Number

64211-45-6

Product Name

Oxiconazole

IUPAC Name

(Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine

Molecular Formula

C18H13Cl4N3O

Molecular Weight

429.1 g/mol

InChI

InChI=1S/C18H13Cl4N3O/c19-13-2-1-12(16(21)7-13)10-26-24-18(9-25-6-5-23-11-25)15-4-3-14(20)8-17(15)22/h1-8,11H,9-10H2/b24-18+

InChI Key

QRJJEGAJXVEBNE-HKOYGPOVSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-O-(2,4-dichlorobenzyl) ethanone oxime nitrate, 2',4'-dichloro-2-imidazol-1-ylacetophenone (Z)-(O-(2,4-dichlorobenzyl)oxime), mononitrate, Fonx, Gyno-Myfungar, Myfungar, Oceral, oxiconazole, oxiconazole mononitrate, (Z)-isomer, oxiconazole nitrate, Oxistat, Oxizole, oxyconazole, RO-13-8996, Salongo, Sgd 301-76

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CON=C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CO/N=C(\CN2C=CN=C2)/C3=C(C=C(C=C3)Cl)Cl

The exact mass of the compound Oxiconazole is 426.9813 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Oxiconazole (CAS 64211-45-6), frequently procured as its nitrate salt (CAS 64211-46-7), is a highly lipophilic, broad-spectrum imidazole antifungal active pharmaceutical ingredient (API). Classified as a Biopharmaceutics Classification System (BCS) Class II compound, it exhibits low aqueous solubility but high permeability, making it a prime candidate for advanced topical delivery systems. Its primary mechanism involves the potent inhibition of lanosterol 14-alpha-demethylase, disrupting ergosterol biosynthesis in fungal cell membranes. For industrial buyers and formulators, oxiconazole's value lies not just in its baseline fungicidal activity against dermatophytes (such as Trichophyton rubrum), but in its distinct physicochemical profile that supports prolonged stratum corneum retention, enabling once-daily dosing regimens that are difficult to achieve with first-generation imidazoles [1].

Procurement substitution with older, generic imidazoles such as clotrimazole or miconazole often compromises formulation efficacy and patient compliance. While these analogs share a similar mechanism of action, they exhibit significantly faster epidermal clearance rates, typically necessitating twice-daily application to maintain fungicidal concentrations. In contrast, oxiconazole uniquely establishes a 'reservoir effect' within the stratum corneum, persisting at therapeutic levels for up to seven days post-application. Furthermore, oxiconazole's specific melting point (143°C) and hydrophobicity profile make it exceptionally compatible with high-shear hot emulsification processes (70°C–80°C) required for modern emulgels and nanostructured lipid carriers (NLCs), whereas generic substitutes may present distinct polymorphic or stability challenges under identical thermodynamic processing conditions [1].

Epidermal Retention and Dosing Frequency Profile

Oxiconazole demonstrates a superior epidermal pharmacokinetic profile compared to legacy imidazoles. Following topical application, it rapidly penetrates the stratum corneum, reaching maximum concentrations within 100 minutes. Crucially, therapeutic levels persist in the epidermis for up to 7 days, maintaining fungicidal concentrations for >5 hours post-application. This prolonged retention allows for a validated once-daily dosing regimen, whereas comparators like miconazole and clotrimazole generally require twice-daily application to achieve equivalent clinical clearance of dermatophytes[1].

Evidence DimensionEpidermal retention and required dosing frequency
Target Compound DataTherapeutic levels persist up to 7 days; once-daily dosing
Comparator Or BaselineMiconazole / Clotrimazole (Rapid clearance; twice-daily dosing required)
Quantified Difference50% reduction in required application frequency (1x/day vs 2x/day)
ConditionsTopical application in human pharmacokinetic models

Enables formulators to market once-daily dermatological products, significantly improving patient compliance and product positioning over generic twice-daily alternatives.

Emulgel Formulation Compatibility and Release Kinetics

As a BCS Class II API, oxiconazole's poor aqueous solubility is effectively mitigated when formulated into dual-release control systems such as emulgels. In optimized Carbopol 934-based emulgel formulations, oxiconazole achieves a cumulative in vitro drug release of 92.06% over a 12-hour period. This biphasic release profile—characterized by an initial rapid release followed by sustained delivery—significantly outperforms the release kinetics of standard commercial oxiconazole creams, demonstrating the API's high compatibility with advanced polymer-surfactant matrices (e.g., Tween 20/Span 20) [1].

Evidence DimensionCumulative in vitro drug release over 12 hours
Target Compound Data92.06% release in optimized Carbopol 934 emulgel
Comparator Or BaselineStandard commercial oxiconazole cream (Significantly lower, baseline release)
Quantified Difference>90% sustained release achieved in emulgel matrix
ConditionsIn vitro diffusion study over 12 hours

Validates the procurement of oxiconazole for next-generation topical delivery pipelines, ensuring high bioavailability and controlled release in complex vehicle matrices.

Thermal Processability for Nanocarrier Manufacturing

The integration of antifungal APIs into nanostructured lipid carriers (NLCs) and ethosomes requires robust thermal stability during manufacturing. Oxiconazole nitrate, presenting as an amorphous powder with a melting point of 143°C, demonstrates excellent stability during hot emulsification processes. Formulators can safely heat the API within oil/aqueous phases to 70°C–80°C without inducing thermal degradation or incompatible polymorphic shifts, ensuring the successful creation of stable NLCs (approx. 172.8 nm particle size) that remain stable over extended three-month stability protocols [1], [2].

Evidence DimensionThermal processing stability
Target Compound DataStable at 70°C–80°C processing temperatures; MP 143°C
Comparator Or BaselineBaseline thermal degradation thresholds for sensitive APIs
Quantified DifferenceWithstands sustained 80°C emulsification without degradation
ConditionsHot emulsification followed by ultrasonication for NLC/emulgel preparation

De-risks the scale-up and manufacturing of advanced nanocarrier formulations by confirming the API's tolerance to high-temperature, high-shear processing.

In Vitro Potency Against Dermatophyte Clinical Isolates

Despite its formulation advantages, oxiconazole maintains rigorous in vitro potency against key dermatological pathogens. In standardized broth microculture assays against clinical isolates of dermatophytes (including Trichophyton rubrum and Trichophyton mentagrophytes), oxiconazole demonstrated geometric mean Minimum Inhibitory Concentration (MIC) values of ≤1.01 μg/mL. This establishes an efficacy baseline that is equivalent to, or more active than, legacy agents like exalamide and clotrimazole, ensuring that the formulation benefits do not compromise the fundamental fungicidal activity required for clinical success [1].

Evidence DimensionGeometric mean MIC against dermatophytes
Target Compound Data≤1.01 μg/mL
Comparator Or BaselineExalamide / Clotrimazole (Higher or equivalent MIC values)
Quantified DifferenceMaintained sub-microgram/mL potency across clinical isolates
ConditionsIn vitro broth microculture and agar dilution methods

Ensures procurement teams that selecting oxiconazole for its pharmacokinetic and formulation benefits also guarantees top-tier antifungal potency against primary target pathogens.

Once-Daily Topical Dermatological Formulations

Driven by its prolonged stratum corneum retention and 7-day epidermal persistence, oxiconazole is the optimal API for developing once-daily creams and lotions for tinea pedis, tinea corporis, and tinea cruris. Procuring oxiconazole allows manufacturers to differentiate their products from twice-daily clotrimazole or miconazole generics, directly improving patient compliance in OTC and prescription markets [1].

Advanced Emulgel and Spanlastic Drug Delivery Systems

Due to its BCS Class II profile (high lipophilicity, low aqueous solubility), oxiconazole is highly suited for integration into dual-release emulgels and spanlastic gels. Its compatibility with Carbopol matrices and non-ionic surfactants (Span 20/Tween 20) enables the development of formulations that achieve >90% cumulative drug release over 12 hours, offering superior bioavailability compared to traditional cream bases [2].

Nanostructured Lipid Carrier (NLC) Manufacturing

Oxiconazole's thermal stability (melting point 143°C) permits its use in high-shear, hot emulsification processes (70°C–80°C) required for NLC and ethosome production. Industrial formulators can utilize this API to create sub-200 nm nanocarriers that enhance transdermal penetration and stability without risking API degradation during the rigorous thermodynamic manufacturing steps [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.1

Hydrogen Bond Acceptor Count

3

Exact Mass

428.978323 Da

Monoisotopic Mass

426.981273 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C668Q9I33J

Related CAS

64211-46-7 (nitrate)

GHS Hazard Statements

Aggregated GHS information provided by 27 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 27 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 26 of 27 companies with hazard statement code(s):;
H302 (92.31%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For treatment of dermal fungal infection.
FDA Label

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Antifungal Agents; Dermatologic Agents

Pharmacology

Oxiconazole is a broad-spectrum imidazole derivative whose antifungal activity is derived primarily from the inhibition of ergosterol biosynthesis, which is critical for cellular membrane integrity. It has fungicidal or fungistatic activity in vitro against a number of pathogenic fungi including the following dermatophytes, and yeasts: T. rubrum, T. mentagrophytes, T. tonsurans, T. violaceum, E. floccosum, M. canis, M. audouini, M. gypseum, C. albicans, and M. furfur.
Oxiconazole is a broad spectrum imidazole derivative with antifungal activity. Although the exact mechanism of action has yet to be fully elucidated, oxiconazole, like other azole antifungals, most likely inhibits the cytochrome P450-dependent demethylation of lanosterol. This prevents the synthesis of ergosterol which is a crucial component of fungal cell membrane. By disrupting fungal cell membrane synthesis and integrity, oxiconazole alters fungal cell membrane permeability, promotes loss of essential intracellular components and eventually inhibits fungal cell growth.

MeSH Pharmacological Classification

Antifungal Agents

ATC Code

D - Dermatologicals
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AC - Imidazole and triazole derivatives
D01AC11 - Oxiconazole
G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AF - Imidazole derivatives
G01AF17 - Oxiconazole

Mechanism of Action

Oxiconazole inhibits ergosterol biosynthesis, which is required for cytoplasmic membrane integrity of fungi. It acts to destabilize the fungal cyctochrome P450 51 enzyme (also known as Lanosterol 14-alpha demethylase). This is vital in the cell membrance structure of the fungus. Its inhibition leads to cell lysis. Oxiconazole has also been shown in inhibit DNA synthesis and suppress intracellular concentrations of ATP. Like other imidazole antifungals, Oxiconazole can increase membrane permeability to zinc, augmenting its cytotoxicity.

Pictograms

Irritant

Irritant

Other CAS

64211-45-6
64211-46-7

Absorption Distribution and Excretion

Systemic absorption of oxiconazole is low.

Wikipedia

Oxiconazole

Dates

Last modified: 08-15-2023
1: NIkitina VV, Zakharova NB, Gladilin GP, Korshunov GV. [The impact of concentrations of nitric oxide and activity of oxistat on development of inflammatory alterations in vascular wall]. Klin Lab Diagn. 2014 May;(5):11-3. Russian. PubMed PMID: 25338456.
2: Aydın E, Taştan E, Aydoǧan F, Karaca G, Asım Şafak M. Ototoxic effect of topical oxiconazole and terbinafine in rats. J Otolaryngol Head Neck Surg. 2012 Apr;41(2):78-83. PubMed PMID: 22569007.
3: Özdemir S, Tuncer Ü, Tarkan Ö, Akar F, Sürmelioğlu Ö. Effects of topical oxiconazole and boric acid in alcohol solutions to rat inner ears. Otolaryngol Head Neck Surg. 2013 Jun;148(6):1023-7. doi: 10.1177/0194599813481565. Epub 2013 Mar 12. PubMed PMID: 23482479.
4: Kalis B, Grosshans E, Binet O, Garrel JB, Grossetête G, Jeanpierre G, Privat Y, Sonneck JM, Souteyrand P. [Oxiconazole cream versus ketoconazole cream. A prospective, randomized, double-blind, multicenter study in the treatment of inguinocrural dermatophytoses]. Ann Dermatol Venereol. 1996;123(8):447-52. French. PubMed PMID: 9033712.
5: Polak A. Oxiconazole, a new imidazole derivative. Evaluation of antifungal activity in vitro and in vivo. Arzneimittelforschung. 1982;32(1):17-24. PubMed PMID: 7037014.
6: Jegasothy BV, Pakes GE. Oxiconazole nitrate: pharmacology, efficacy, and safety of a new imidazole antifungal agent. Clin Ther. 1991 Jan-Feb;13(1):126-41. Review. PubMed PMID: 2029718.
7: Verma A, Srivastava S, Sane SA, Marrapu VK, Srinivas N, Yadav M, Bhandari K, Gupta S. Antileishmanial activity of benzocycloalkyl azole oximino ethers: the conformationally constraint analogues of oxiconazole. Acta Trop. 2011 Feb;117(2):157-60. doi: 10.1016/j.actatropica.2010.10.011. Epub 2010 Nov 13. PubMed PMID: 21078278.
8: Shadomy S, Wang H, Shadomy HJ. Further in vitro studies with oxiconazole nitrate. Diagn Microbiol Infect Dis. 1988 Apr;9(4):231-7. PubMed PMID: 3180708.
9: Pariser DM, Pariser RJ. Oxiconazole nitrate lotion, 1 percent: an effective treatment for tinea pedis. Cutis. 1994 Jul;54(1):43-4. PubMed PMID: 7924451.
10: Schulman JA, Peyman GA, Dietlein J, Fiscella R. Toxicity of intravitreal oxiconazole. Int Ophthalmol. 1989 May;13(3):201-3. PubMed PMID: 2793313.
11: Wu SX, Shen YN, Yan N, Guo NR, Liu LL, Yang JQ. Experimental and clinical investigation on oxiconazole. Chin Med J (Engl). 1989 Aug;102(8):644-6. PubMed PMID: 2517622.
12: Milano J, Cardoso SG. Spectrophotometric determination of oxiconazole in topical lotion using methyl orange. J Pharm Biomed Anal. 2005 Apr 1;37(4):639-42. Epub 2004 Dec 21. PubMed PMID: 15797782.
13: Wagner W, Reckers-Czaschka R. [Oxiconazole in dermatomycosis--a double-blind, randomized therapy compared with bifonazole]. Mykosen. 1987 Oct;30(10):484-92. German. PubMed PMID: 3325843.
14: Polak-Wyss A, Lengsfeld H, Oesterhelt G. Effect of oxiconazole and Ro 14-4767/002 on sterol pattern in Candida albicans. Sabouraudia. 1985 Dec;23(6):433-41. PubMed PMID: 3913013.
15: Gouveia DC, Jones da Silva C. Oxiconazole in the treatment of vaginal candidiasis: single dose versus 3-day treatment with econazole. Pharmatherapeutica. 1984;3(10):682-5. PubMed PMID: 6463068.
16: Ramelet AA, Walker-Nasir E. One daily application of oxiconazole cream is sufficient for treating dermatomycoses. Dermatologica. 1987;175(6):293-5. PubMed PMID: 3319722.
17: Ablon G, Rosen T, Spedale J. Comparative efficacy of naftifine, oxiconazole, and terbinafine in short-term treatment of tinea pedis. Int J Dermatol. 1996 Aug;35(8):591-3. PubMed PMID: 8854165.
18: Gebhart RJ, Espinel-Ingroff A, Shadomy S. In vitro susceptibility studies with oxiconazole (Ro 13-8996). Chemotherapy. 1984;30(4):244-7. PubMed PMID: 6086246.
19: Singh SM, Sharma S, Chatterjee PK. Clinical and experimental mycotic keratitis caused by Aspergillus terreus and the effect of subconjunctival oxiconazole treatment in the animal model. Mycopathologia. 1990 Dec;112(3):127-37. PubMed PMID: 2089254.
20: Milano J, Morsch LM, Cardoso SG. LC method for the analysis of Oxiconazole in pharmaceutical formulations. J Pharm Biomed Anal. 2002 Sep 5;30(2):175-80. PubMed PMID: 12191701.

Explore Compound Types